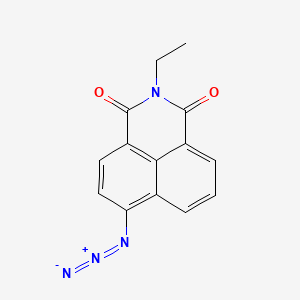

4-Azido-N-Ethyl-1,8-Naphthalimid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Azido-n-ethyl-1,8-naphthalimide is a compound known for its unique properties as a click-activated fluorescent probe. It is used extensively in biological and chemical research for imaging and labeling purposes. The compound has a molecular weight of 266.25 g/mol and a chemical formula of C14H10N4O2 .

Wissenschaftliche Forschungsanwendungen

4-Azido-n-ethyl-1,8-naphthalimide is widely used in scientific research due to its fluorescent properties. Some key applications include:

Fluorescent Imaging: Used as a probe for dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids.

Biological Labeling: Employed in labeling experiments to track biological molecules in vivo.

Chemical Sensing: Utilized in the development of fluorescent chemosensors for detecting various analytes.

Medical Research: Investigated for its potential in drug delivery systems and diagnostic imaging

Wirkmechanismus

Target of Action

The primary target of 4-Azido-n-ethyl-1,8-naphthalimide is the fucosylation of glycoproteins and glycolipids on the cell surface and within the cell . Fucosylation is a type of glycosylation, a post-translational modification where fucose sugars are added to proteins or lipids, playing a crucial role in various biological processes such as cell signaling, immune response, and disease progression.

Mode of Action

4-Azido-n-ethyl-1,8-naphthalimide acts as a click-activated fluorescent probe . This means it can be activated to bind to its targets (fucosylated glycoproteins and glycolipids) and emit fluorescence, allowing for dynamic imaging of these targets . This interaction enables the visualization of the fucosylation process, providing valuable insights into cellular functions and mechanisms.

Pharmacokinetics

It’s noted that the compound is soluble to 10 mm in dmso with gentle warming and to 100 mm in thf , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The primary result of 4-Azido-n-ethyl-1,8-naphthalimide’s action is the dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids . This allows researchers to monitor these processes in real-time, providing valuable insights into cellular functions and potentially aiding in the understanding and treatment of diseases where fucosylation plays a role.

Biochemische Analyse

Biochemical Properties

4-Azido-n-ethyl-1,8-naphthalimide interacts with various biomolecules, particularly glycoproteins and glycolipids . The nature of these interactions is primarily through the process of fucosylation, a biochemical reaction involving the addition of fucose to these biomolecules .

Cellular Effects

The effects of 4-Azido-n-ethyl-1,8-naphthalimide on cells are primarily observed through its role as a fluorescent probe . It enables dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids . This can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 4-Azido-n-ethyl-1,8-naphthalimide involves its activation as a fluorescent probe . It is activated to generate highly reactive intermediates, enabling protein labeling for protein functionalization, crosslinking, and profiling .

Temporal Effects in Laboratory Settings

The effects of 4-Azido-n-ethyl-1,8-naphthalimide over time in laboratory settings are primarily related to its role as a fluorescent probe . It enables dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids .

Metabolic Pathways

Its role as a fluorescent probe suggests it may interact with enzymes or cofactors involved in the fucosylation of glycoproteins and glycolipids .

Transport and Distribution

Its role as a fluorescent probe suggests it may interact with transporters or binding proteins involved in the fucosylation of glycoproteins and glycolipids .

Subcellular Localization

Its role as a fluorescent probe suggests it may be directed to specific compartments or organelles involved in the fucosylation of glycoproteins and glycolipids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-n-ethyl-1,8-naphthalimide typically involves the introduction of an azide group into a 1,8-naphthalimide compound. One common method is through an aromatic nucleophilic substitution reaction. The process involves the reaction of 4-nitro-1,8-naphthalimide with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the substitution of the nitro group with an azide group .

Industrial Production Methods

Industrial production methods for 4-Azido-n-ethyl-1,8-naphthalimide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same aromatic nucleophilic substitution reaction, with careful control of reaction conditions to ensure high yield and purity. The crude product is typically purified using column chromatography or recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-Azido-n-ethyl-1,8-naphthalimide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common

Common Reagents and Conditions

Substitution: Sodium azide, DMSO, THF, elevated temperatures.

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Various oxidizing agents depending on the desired product

Major Products

Triazoles: Formed from click chemistry reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitro-1,8-naphthalimide: Precursor to 4-Azido-n-ethyl-1,8-naphthalimide, used in similar applications.

4-Ethynyl-n-ethyl-1,8-naphthalimide: Another click-activated fluorescent probe with similar properties.

1,8-Naphthalimide Derivatives: A broad class of compounds with various functional groups, used in fluorescent imaging and sensing

Uniqueness

4-Azido-n-ethyl-1,8-naphthalimide is unique due to its azide group, which allows for specific click chemistry reactions. This makes it particularly useful for applications requiring precise labeling and imaging. Its high fluorescence quantum yield and stability under various conditions further enhance its utility in scientific research .

Eigenschaften

IUPAC Name |

6-azido-2-ethylbenzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c1-2-18-13(19)9-5-3-4-8-11(16-17-15)7-6-10(12(8)9)14(18)20/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRPPRRYIDIPID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C3C(=C(C=C2)N=[N+]=[N-])C=CC=C3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) facilitate proximity photo-crosslinking? What are the downstream effects of this interaction?

A1: 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) functions as a photo-crosslinking agent when exposed to blue light. [] Upon irradiation, the azide group within AzNP is converted into a highly reactive aryl nitrene species. This reactive intermediate can then form covalent bonds with nearby molecules, effectively "crosslinking" them together. [] This crosslinking can capture transient protein-protein interactions in living cells, which can be further analyzed to identify interacting partners and study dynamic changes in protein complexes.

Q2: What are the advantages of using 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) for studying protein interactions compared to other methods?

A2: The use of 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) in conjunction with blue light offers several advantages for studying protein interactions:

- Spatial and Temporal Control: The crosslinking reaction can be precisely controlled by the application of blue light, allowing researchers to capture interactions within specific subcellular compartments or at defined time points. []

- Compatibility with Live Cells: AzNP can be used in living cells, allowing researchers to study protein interactions in their native environment. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid](/img/structure/B560254.png)

![3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride](/img/structure/B560265.png)

![Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt](/img/structure/B560268.png)